molecular formula C16H18N2O4S B5704293 N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5704293
M. Wt: 334.4 g/mol
InChI Key: QMRMZJFZJGWQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N1-(2-ethoxyphenyl)-N2-(phenylsulfonyl)glycinamide and related compounds often involves multi-step chemical processes including condensation, Michael addition, hydrogenation, and coupling reactions. These methods aim to construct the complex molecular architecture of sulfonamides with specific functional groups such as ethoxycarbonyl and phenylsulfonyl (Jiang Qing-lin, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). These techniques provide detailed insights into the arrangement of atoms within the molecule and the nature of chemical bonds, which are crucial for understanding the compound's reactivity and properties (Argyro Messimeri et al., 2002).

Chemical Reactions and Properties

Sulfonamides like N1-(2-ethoxyphenyl)-N2-(phenylsulfonyl)glycinamide participate in a variety of chemical reactions, including cyclopropanation, sulfa-Michael reactions, and arylation. These reactions are pivotal for modifying the compound's structure and enhancing its functional properties, making it suitable for diverse applications (D. Crich & Mark Smith, 2000; Maitane Fernández et al., 2014).

properties

IUPAC Name

2-(benzenesulfonamido)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-22-15-11-7-6-10-14(15)18-16(19)12-17-23(20,21)13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRMZJFZJGWQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonamido)-N-(2-ethoxyphenyl)acetamide

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